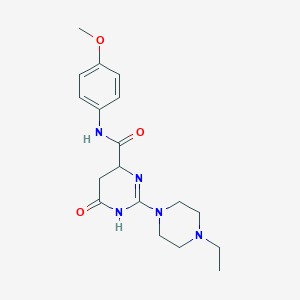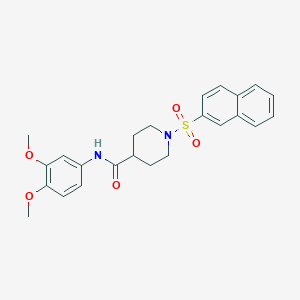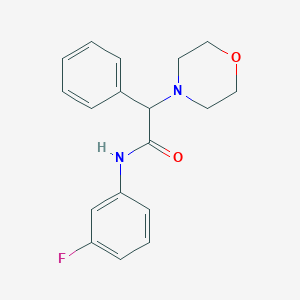
1-(4-methoxyphenyl)-3-(2-phenyl-3-indolizinyl)-2,5-pyrrolidinedione
Descripción general
Descripción
1-(4-methoxyphenyl)-3-(2-phenyl-3-indolizinyl)-2,5-pyrrolidinedione, also known as MIPT, is a chemical compound that belongs to the class of tryptamine analogs. MIPT is a psychoactive substance that has been studied for its potential therapeutic applications in treating various mental health disorders.
Mecanismo De Acción
1-(4-methoxyphenyl)-3-(2-phenyl-3-indolizinyl)-2,5-pyrrolidinedione acts on the serotonin receptors in the brain, specifically the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 1-(4-methoxyphenyl)-3-(2-phenyl-3-indolizinyl)-2,5-pyrrolidinedione is a partial agonist of the 5-HT2A receptor, meaning that it binds to the receptor and activates it, but to a lesser extent than a full agonist. This results in a milder psychedelic experience compared to other tryptamine analogs.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-3-(2-phenyl-3-indolizinyl)-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects, including changes in brain activity, heart rate, and blood pressure. 1-(4-methoxyphenyl)-3-(2-phenyl-3-indolizinyl)-2,5-pyrrolidinedione has been shown to increase cortical activity and decrease activity in the default mode network, which is involved in self-referential thinking. 1-(4-methoxyphenyl)-3-(2-phenyl-3-indolizinyl)-2,5-pyrrolidinedione has also been shown to increase heart rate and blood pressure, which can be a concern for individuals with cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxyphenyl)-3-(2-phenyl-3-indolizinyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its relatively low toxicity and its ability to produce mild psychedelic effects. 1-(4-methoxyphenyl)-3-(2-phenyl-3-indolizinyl)-2,5-pyrrolidinedione has also been shown to have a longer duration of action compared to other tryptamine analogs, which can be useful for studying the long-term effects of psychedelic substances. However, 1-(4-methoxyphenyl)-3-(2-phenyl-3-indolizinyl)-2,5-pyrrolidinedione has some limitations for lab experiments, including its limited solubility in water and its potential to produce unwanted physiological effects, such as increased heart rate and blood pressure.
Direcciones Futuras
There are several future directions for the study of 1-(4-methoxyphenyl)-3-(2-phenyl-3-indolizinyl)-2,5-pyrrolidinedione, including its potential as a treatment for mental health disorders, its effects on brain function and cognition, and its potential as a tool for studying the neural mechanisms of consciousness. 1-(4-methoxyphenyl)-3-(2-phenyl-3-indolizinyl)-2,5-pyrrolidinedione may also have potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Further research is needed to fully understand the potential therapeutic applications and limitations of 1-(4-methoxyphenyl)-3-(2-phenyl-3-indolizinyl)-2,5-pyrrolidinedione.
In conclusion, 1-(4-methoxyphenyl)-3-(2-phenyl-3-indolizinyl)-2,5-pyrrolidinedione is a chemical compound that has been studied for its potential therapeutic applications in treating various mental health disorders. 1-(4-methoxyphenyl)-3-(2-phenyl-3-indolizinyl)-2,5-pyrrolidinedione acts on the serotonin receptors in the brain and has been shown to produce mild psychedelic effects. 1-(4-methoxyphenyl)-3-(2-phenyl-3-indolizinyl)-2,5-pyrrolidinedione has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 1-(4-methoxyphenyl)-3-(2-phenyl-3-indolizinyl)-2,5-pyrrolidinedione, including its potential as a treatment for mental health disorders and addiction, and its effects on brain function and cognition.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-3-(2-phenyl-3-indolizinyl)-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in treating various mental health disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). 1-(4-methoxyphenyl)-3-(2-phenyl-3-indolizinyl)-2,5-pyrrolidinedione has been shown to have a similar mechanism of action as other tryptamine analogs, such as psilocybin and LSD, which are known to have antidepressant and anxiolytic effects. 1-(4-methoxyphenyl)-3-(2-phenyl-3-indolizinyl)-2,5-pyrrolidinedione has also been studied for its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-phenylindolizin-3-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-30-20-12-10-18(11-13-20)27-23(28)16-22(25(27)29)24-21(17-7-3-2-4-8-17)15-19-9-5-6-14-26(19)24/h2-15,22H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUNDQJWOQVRIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)C3=C(C=C4N3C=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B4235590.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4235593.png)
![N-benzyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4235609.png)

![2-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}phenoxy)acetamide](/img/structure/B4235640.png)
![N~2~-ethyl-N~1~-(2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4235649.png)

![ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate acetate](/img/structure/B4235682.png)
![ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate](/img/structure/B4235684.png)

![N-ethyl-4-fluoro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4235693.png)
![3-[2-(2-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4235698.png)
![methyl 2-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4235701.png)